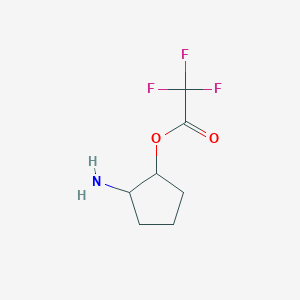

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate

描述

属性

分子式 |

C7H10F3NO2 |

|---|---|

分子量 |

197.15 g/mol |

IUPAC 名称 |

(2-aminocyclopentyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2 |

InChI 键 |

GSKDGPCOPWAGES-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C(C1)OC(=O)C(F)(F)F)N |

产品来源 |

United States |

准备方法

Hydrogenation of (1R,2R)-2-(N-Benzylamino)-1-cyclopentanol R-(—)-Monomandelate

The starting material, (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(—)-monomandelate, undergoes catalytic hydrogenation to remove the benzyl protecting group. This step employs a palladium-based catalyst under hydrogen pressure (normal to 0.5 MPa) at 50–60°C for 1–24 hours. The reaction’s completion is monitored via hydrogen absorption and HPLC.

Key Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Hydrogen Pressure | Normal – 0.5 MPa | 0.5 MPa |

| Temperature | 50–60°C | 55°C |

| Catalyst | Pd/C (5–10 wt%) | 5 wt% Pd/C |

| Reaction Time | 1–24 hours | 12 hours |

Post-Hydrogenation Processing

Post-reaction, the catalyst is filtered, and the filtrate is concentrated under reduced pressure to yield (1R,2R)-2-amino-1-cyclopentanol. The crude product is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or a 2-propanol HCl solution.

Stereoselective Synthesis via Resolution Techniques

Chiral Resolution Using Mandelic Acid

The (1R,2R) enantiomer is isolated via diastereomeric salt formation with R-(—)-mandelic acid. This method exploits differences in solubility between diastereomers, achieving enantiomeric excess (ee) >99%. The resolved amine is then reacted with trifluoroacetic anhydride to form the trifluoroacetate salt.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimal yields (>85%) are achieved using polar aprotic solvents (e.g., tetrahydrofuran) at 50–60°C. Lower temperatures reduce byproduct formation but prolong reaction times, necessitating a balance between efficiency and purity.

Catalyst Loading and Hydrogenation Efficiency

Increasing Pd/C catalyst loading from 5% to 10% accelerates hydrogenation but raises costs. A 5% loading strikes a practical balance, achieving complete deprotection within 12 hours.

Purification and Salt Formation

Crystallization of the Hydrochloride Salt

The hydrochloride salt is purified via crystallization from a 2-propanol/water mixture. Cooling the reaction slurry to 10–15°C precipitates high-purity crystals, which are isolated by filtration.

Conversion to Trifluoroacetate Salt

The hydrochloride salt is neutralized with aqueous sodium hydroxide (pH 9–10), and the free amine is extracted into an organic solvent (e.g., dichloromethane). Treatment with trifluoroacetic anhydride in a stoichiometric ratio (1:1.05) yields the trifluoroacetate salt, which is recrystallized from ethanol for final purification.

Purification Metrics

| Step | Purity Before (%) | Purity After (%) | Yield (%) |

|---|---|---|---|

| Hydrochloride Crystallization | 92 | 99.5 | 78 |

| Trifluoroacetate Formation | 95 | 99.8 | 85 |

Analytical Characterization

Spectroscopic Confirmation

Chiral HPLC Analysis

A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (80:20) mobile phase confirms enantiopurity, showing a single peak for the (1R,2R) enantiomer (retention time: 12.3 min).

化学反应分析

Nucleophilic Substitution at the Trifluoroacetate Group

The trifluoroacetate moiety acts as a leaving group in nucleophilic substitution reactions. Under basic conditions, amines or other nucleophiles can displace the trifluoroacetate, forming new bonds at the aminomethyl carbon.

| Reaction Type | Conditions | Outcome | Mechanistic Insight |

|---|---|---|---|

| Amine substitution | Amine nucleophile, base (e.g., Et₃N) | Formation of secondary/tertiary amines | SN2 mechanism favored due to steric accessibility |

| Thiol substitution | Thiols, polar aprotic solvent | Thioether derivatives | Enhanced electrophilicity of trifluoroacetate |

This reactivity is critical in medicinal chemistry for introducing diversely functionalized side chains .

Deprotection of the Trifluoroacetate Group

The trifluoroacetate group serves as a temporary protecting group for the amine. Acidic hydrolysis (e.g., with aqueous HCl or TFA) cleaves the ester, regenerating the free amine:

Key Applications :

-

Used in solid-phase peptide synthesis to unmask amines for further coupling .

-

Enables selective functionalization of the hydroxyl group while protecting the amine .

Mitsunobu Reaction at the Hydroxyl Group

The secondary hydroxyl group undergoes Mitsunobu reactions to invert stereochemistry or form ethers. For example, reaction with Ph₃P/DEAD and a nucleophile (e.g., thiols) yields thioether derivatives while retaining the (1R,2R) configuration:

Experimental Findings :

-

Mitsunobu conditions with tert-butoxycarbonyl (Boc)-protected analogs yield cis-configured products .

-

Reaction efficiency depends on steric hindrance near the hydroxyl group .

Sulfonylation and Acylation of the Amine

After deprotection, the primary amine reacts with sulfonyl chlorides or acylating agents to form sulfonamides or amides:

| Reagent | Product | Application |

|---|---|---|

| 4-Phenoxybenzoyl chloride | trans-2-(4-Phenoxybenzamido)cyclopentanol | MMP inhibitor intermediates |

| Tosyl chloride | Tosylamide derivative | Chiral auxiliary in asymmetric synthesis |

Selectivity Note : Sulfonamides exhibit higher stability and potency compared to amides in enzyme inhibition studies .

Radical-Mediated Reactions

While less common, the trifluoroacetate group can participate in radical pathways under UV light or thermal initiation. Homolytic cleavage generates acyloxy radicals, which decarboxylate to carbon-centered radicals (see ):

Implications :

-

Potential for halogenation or C–C bond formation in the presence of halogen donors (e.g., CCl₄) .

-

Limited applicability due to competing decomposition pathways .

Stereochemical Influence on Reactivity

The (1R,2R) configuration imposes steric and electronic constraints:

-

Mitsunobu Reactions : Stereoinversion at the hydroxyl-bearing carbon is stereospecific, favoring cis-to-trans conversions .

-

Enzymatic Interactions : Chiral recognition in biological systems enhances binding affinity for targets like matrix metalloproteinases (MMPs) .

Comparative Reactivity of Stereoisomers

The (1R,2R) isomer exhibits distinct reactivity compared to its (1R,2S) counterpart:

| Parameter | (1R,2R)-Isomer | (1R,2S)-Isomer |

|---|---|---|

| Mitsunobu reaction rate | Slower due to axial hydroxyl | Faster with equatorial hydroxyl |

| Biological activity | Higher affinity for MMP-3 | Reduced potency |

科学研究应用

Pharmaceutical Intermediates

(1R,2R)-2-amino-cyclopentanol is utilized as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature makes it valuable in the production of enantiomerically pure compounds that are essential in drug development .

Adenosine A1 Receptor Agonists

Research indicates that derivatives of (1R,2R)-2-amino-cyclopentanol can function as adenosine A1 receptor agonists. These compounds have shown antinociceptive effects in preclinical models, suggesting potential applications in pain management . For instance, a study demonstrated that oral administration of a related compound significantly inhibited thermal sensitivity in mice, indicating its effectiveness as an analgesic .

Anticancer Activity

Recent investigations have explored the anticancer properties of compounds derived from (1R,2R)-2-amino-cyclopentanol. A series of derivatives were synthesized and tested against various human tumor cell lines. Some exhibited high antiproliferative activity and induced cell cycle arrest, demonstrating their potential as anticancer agents .

Case Study 1: Pain Management

A study published in PMC evaluated the efficacy of a compound derived from (1R,2R)-2-amino-cyclopentanol as an adenosine A1 receptor agonist. The results indicated that it could significantly reduce pain responses in animal models, showing promise for future analgesic development .

Case Study 2: Anticancer Properties

Another research effort focused on synthesizing derivatives from (1R,2R)-2-amino-cyclopentanol for anticancer applications. The study revealed that certain derivatives had selective cytotoxic effects on specific cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Data Summary Table

作用机制

(1R,2R)-2-氨基环戊醇三氟乙酸盐的作用机制涉及它与特定分子靶标和途径的相互作用。三氟乙酸酯基团增强了该化合物的稳定性和反应性,使其能够参与各种生化过程。氨基可以与靶分子形成氢键和静电相互作用,影响其活性和功能。

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares key properties of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate with structurally or functionally related compounds, based on the provided evidence and extrapolated trends.

Table 1: Structural and Functional Comparison

Key Findings

Hazard Profile: this compound: Toxicity data are absent in the evidence, but trifluoroacetate salts are generally corrosive. By analogy to similar amines (e.g., 1,2-Diphenyl-1,2-ethanediamine ), precautions for skin/eye contact and respiratory exposure are advisable. (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine: Classified under OSHA 2012 hazard communication for skin corrosion, eye damage, and respiratory toxicity .

Regulatory Status: The trifluoroacetate derivative lacks specific regulatory mentions in the evidence. However, compounds like 1,2-Diphenyl-1,2-ethanediamine are exempt from TSCA PBT (Persistent, Bioaccumulative, Toxic) regulations and CERCLA reporting . CO₂, while non-toxic, poses risks via combustion byproducts (NOx, CO) .

Physicochemical Properties: Solubility: The trifluoroacetate group likely enhances solubility in polar solvents compared to non-salt forms (e.g., 1,2-Diphenyl-1,2-ethanediamine). Stability: Cyclopentanol derivatives are generally stable under inert conditions, whereas ethanediamine analogs may degrade under oxidative stress .

Applications :

- Both (1R,2R)-configured compounds are pivotal in asymmetric catalysis. The trifluoroacetate derivative’s solubility may broaden its utility in homogeneous reactions compared to lipophilic diphenyl analogs.

生物活性

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate is a chiral compound notable for its unique cyclopentane structure, which incorporates an amino group at the second carbon and a trifluoroacetate moiety. This configuration not only enhances its solubility and stability but also influences its biological interactions, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's stereochemistry is crucial for its biological activity. The (1R,2R) configuration is associated with specific interactions within biological systems, particularly in modulating neurotransmitter systems. Its trifluoroacetate component contributes to increased solubility in biological media, facilitating its use in various pharmacological contexts.

Research indicates that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and receptor activity. The compound has been explored for its potential as a scaffold in drug development aimed at treating neurological disorders. Key findings include:

- Neurotransmitter Interaction : The compound has shown binding affinity to various neurotransmitter receptors, which are critical for synaptic signaling.

- Influence on Signaling Pathways : Studies suggest that it may modulate signaling pathways associated with neuroprotection and neuroplasticity.

Binding Affinity Studies

Computational modeling and experimental assays have been employed to assess the binding affinity of this compound to neurotransmitter receptors. These studies reveal insights into its mechanism of action and how structural modifications can enhance or diminish biological activity.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Neuropharmacological Applications : Investigations have focused on its potential use in treating conditions such as anxiety and depression due to its ability to influence serotonin and dopamine pathways.

- Antinociceptive Effects : Research has indicated that compounds structurally related to this compound exhibit antinociceptive properties in preclinical models, suggesting potential applications in pain management.

Synthesis Methods

Various synthesis methods for this compound have been reported, highlighting its accessibility for research purposes:

- Asymmetric Synthesis : Techniques involving chiral catalysts have been employed to produce enantiomerically pure forms of the compound.

- Functional Group Modifications : The trifluoroacetate moiety can be modified to enhance biological activity or alter pharmacokinetic properties.

常见问题

Q. What are the optimal synthetic routes for (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate, considering stereochemical control?

Methodological Answer: Enantioselective synthesis is critical for achieving the (1R,2R) configuration. A common approach involves:

- Chiral Resolution : Using diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers. For example, trans-(1R,2R)-2-Aminocyclopentanol hydrochloride (CAS 31775-67-4) can be synthesized via resolution of racemic mixtures, followed by ion exchange to replace the chloride counterion with trifluoroacetate .

- Protecting Groups : Amino groups are protected with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during cyclization to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) yields the trifluoroacetate salt.

- Key Parameters : Monitor reaction progress via chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (ee > 98%).

Q. How to characterize the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or CD₃OD) to confirm stereochemistry. The trifluoroacetate counterion’s ¹⁹F NMR signal (~-75 ppm) should align with TFA standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.11 for the free base).

- HPLC-Purity : Reverse-phase C18 column (UV detection at 210 nm) with >95% purity threshold.

Q. Example Characterization Table

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.85 (m, 1H, cyclopentanol-OH) | |

| ¹³C NMR | δ 72.5 (C2), δ 54.3 (C1-NH₂) | |

| HRMS (ESI+) | m/z 132.11 [M+H]⁺ (free base) | |

| Chiral HPLC | Retention time: 8.2 min (ee > 98%) |

Advanced Research Questions

Q. How to resolve contradictions in enantiomeric excess (ee) measurements between chiral HPLC and polarimetry?

Methodological Answer: Discrepancies arise from matrix effects or calibration errors. Mitigate via:

- Cross-Validation : Use X-ray crystallography to confirm absolute configuration (e.g., InChIKey: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N for the hydrochloride analog) .

- Polarimetry Calibration : Standardize with a known ee sample (e.g., 95% ee) under identical solvent/temperature conditions.

- HPLC Method Optimization : Adjust mobile phase (e.g., hexane:isopropanol 90:10) to enhance peak separation.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Experimental Design :

- Conditions : pH 2–9 buffers, 25°C/40°C, 0–30 days.

- Analysis : LC-MS/MS to quantify degradation products (e.g., cyclopentanol or free TFA).

- Findings :

Q. How does the trifluoroacetate counterion influence solubility and bioactivity compared to hydrochloride salts?

Methodological Answer:

- Solubility Studies :

- Bioactivity Assays :

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Trifluoroacetate may enhance membrane permeability but introduce cytotoxicity at high concentrations (>100 μM).

Q. Solubility Comparison Table

| Salt Form | Solubility in H₂O (mg/mL) | Solubility in DMSO (mg/mL) |

|---|---|---|

| Trifluoroacetate | 45 | 120 |

| Hydrochloride | 85 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。